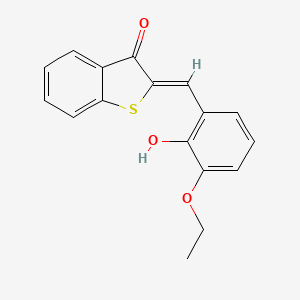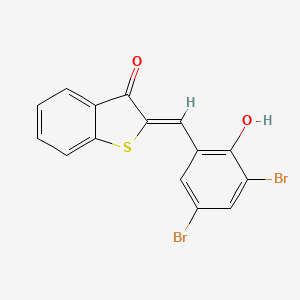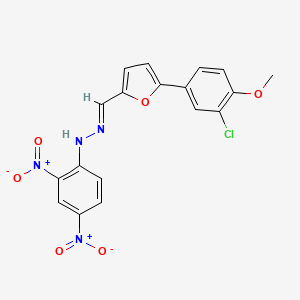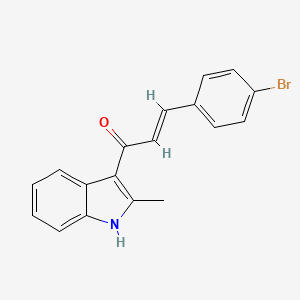
1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one, also known as mitoxantrone, is a synthetic anthracenedione derivative that is commonly used as a chemotherapeutic agent in the treatment of various types of cancer. Mitoxantrone was first synthesized in the 1970s and was approved by the FDA for clinical use in 1987. Since then, it has been used to treat a variety of cancers, including breast, prostate, and ovarian cancer.
Mécanisme D'action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one involves the intercalation of the drug into DNA, which inhibits DNA synthesis and repair and induces apoptosis in cancer cells. Mitoxantrone also has immunosuppressive properties, which may contribute to its efficacy in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
Mitoxantrone has been shown to cause a number of biochemical and physiological effects, including DNA damage, inhibition of topoisomerase II activity, and induction of apoptosis in cancer cells. In addition, 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one has immunosuppressive effects, which may contribute to its efficacy in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a useful tool for studying the mechanisms of cell death. However, 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one has a number of limitations, including its potential toxicity to healthy cells and its immunosuppressive effects, which may complicate the interpretation of results in studies of autoimmune diseases.
Orientations Futures
There are a number of potential future directions for research on 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one. One area of interest is the development of new analogs of 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one that may have improved efficacy and reduced toxicity. Another area of interest is the use of 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one in combination with other chemotherapeutic agents or immunomodulatory drugs to improve its efficacy in the treatment of cancer and autoimmune diseases. Finally, there is a need for further research on the mechanisms of action of 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one, particularly with regard to its immunosuppressive effects.
Applications De Recherche Scientifique
Mitoxantrone has been extensively studied for its anticancer properties and has been shown to inhibit DNA synthesis and repair, as well as induce apoptosis in cancer cells. In addition to its use as a chemotherapeutic agent, 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis.
Propriétés
IUPAC Name |
(E)-1-(2-methyl-1H-indol-3-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-11-16(13-6-2-3-7-14(13)17-11)15(18)9-8-12-5-4-10-19-12/h2-10,17H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSTVMOHVGQED-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-methyl-1H-indol-3-yl)-3-thiophen-2-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834223.png)
![4-(2-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834230.png)
![4-(3-chloro-4-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834231.png)
![4-(3-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834235.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834243.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834250.png)
![4-[3-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834252.png)
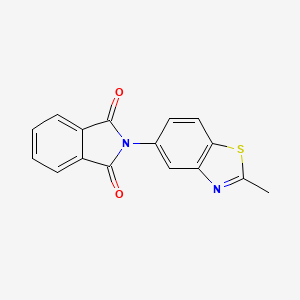
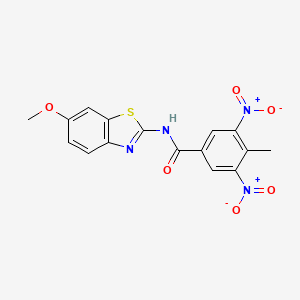
![2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3834271.png)
